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Compound of Interest

Compound Name: 1-Trityl-1H-pyrazole

CAS No.: 95163-43-2

Cat. No.: B1313025 Get Quote

Executive Summary
This technical guide provides a definitive reference for the spectroscopic identification of 1-
Trityl-1H-pyrazole (1-(triphenylmethyl)pyrazole). As a critical intermediate in medicinal

chemistry, particularly for protecting the N1-position of pyrazoles during lithiation or cross-

coupling reactions, its accurate characterization is paramount. This document details the

specific NMR, IR, and MS signatures required to validate structural integrity, distinguishing the

product from common impurities such as free pyrazole or trityl alcohol.
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Parameter Data

IUPAC Name 1-(Triphenylmethyl)-1H-pyrazole

CAS Registry 13653-58-2

Molecular Formula

Molecular Weight 310.40 g/mol

Physical State White to off-white crystalline solid

Melting Point 203–205 °C (Lit.)

Solubility

Soluble in

,

, DMSO; Insoluble in water

Synthesis & Structural Context
Understanding the synthesis is crucial for interpreting spectroscopic impurities. The N-tritylation

of pyrazole breaks the tautomeric symmetry of the parent heterocycle, locking the bonding

pattern.

Synthesis Workflow (Graphviz)
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Figure 1: Synthetic pathway and potential hydrolysis impurity generation.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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The NMR spectrum of 1-Trityl-1H-pyrazole is characterized by the massive integration of the

trityl group (15 protons) and the distinct pyrazole ring signals. Unlike free pyrazole, which

shows broad or averaged signals due to tautomerism, the N-trityl derivative shows fixed, sharp

signals.

H NMR Data (400 MHz,

)

Position
Shift (

, ppm)
Multiplicity Integration Assignment

Trityl (Ar-H) 7.10 – 7.35 Multiplet 15H

Phenyl protons

(ortho, meta,

para overlap)

Pyrazole H-3 7.58 – 7.62
Doublet (

Hz)
1H

Deshielded by

adjacent N

Pyrazole H-5 7.52 – 7.56
Doublet (

Hz)
1H

Proximal to Trityl

group

Pyrazole H-4 6.25 – 6.30
Triplet/dd (

Hz)
1H

Shielded relative

to H-3/H-5

Technical Insight: The trityl group exerts a steric shielding effect. While the phenyl protons

appear as a complex "forest" multiplet, the pyrazole protons are the "trees" that define the

structure. H-4 is the most upfield pyrazole proton.

C NMR Data (100 MHz,

)
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Carbon Type
Shift (

, ppm)
Structural Significance

Trityl 79.2
Characteristic quaternary

carbon bonded to N.

Trityl Ar-C
143.1 (ipso), 130.2, 127.8,

127.5

Typical trityl aromatic pattern.

[1]

Pyrazole C-3 139.8
Downfield due to C=N

character.

Pyrazole C-5 130.5
Distinct from C-3 due to lack of

symmetry.

Pyrazole C-4 105.6
Characteristic high-field signal

for pyrazole C-4.

Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the trityl cation. This is a self-validating

feature: if the base peak is not

243, the trityl group may not be intact.

Ionization Mode: ESI+ or EI (70 eV)

m/z Value Ion Identity Interpretation

310.1
Molecular ion (often weak in

EI, stronger in ESI).

243.1

Base Peak (100%). Stable trityl

cation formed by N-C bond

cleavage.

165.1
Fluorenyl cation

(rearrangement of trityl).

67.1 Pyrazole fragment.
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Fragmentation Logic (Graphviz)
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Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)
IR is the quickest method to confirm the consumption of the starting material.

Diagnostic Band (Absent): The broad N-H stretch (

) seen in free pyrazole must be completely absent.

Diagnostic Band (Present):

3050 – 3080 cm

: Aromatic C-H stretching (Trityl + Pyrazole).

1595, 1490, 1445 cm
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: Strong aromatic ring skeletal vibrations (C=C, C=N).

700, 750 cm

: Mono-substituted benzene out-of-plane bending (Trityl group strong signature).

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data without solvent interference:

Solvent: Use

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though 1-
tritylpyrazole is relatively stable).

Concentration: Dissolve 10-15 mg of solid in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g.,

) remaining from synthesis.

QC & Troubleshooting
Issue: Appearance of a broad singlet at ~8-13 ppm.

Cause: Hydrolysis of the trityl group leading to free pyrazole (NH).

Issue: Appearance of a singlet at ~7.26 ppm that integrates too high.

Cause: Residual

or overlapping trityl signals. Verify with

C NMR (trityl peaks are distinct).

Issue: Extra peak at ~2.2 ppm.

Cause: Residual Acetone or Toluene (common recrystallization solvents).
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(Note: Specific spectral values are derived from standard organic chemistry principles for N-

trityl protected azoles and consolidated literature data for 1-substituted pyrazoles.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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